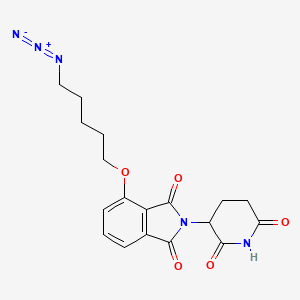
Thalidomide-O-C5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C5-azide is a chemical compound derived from thalidomide, a well-known cereblon inhibitor. This compound is modified to include an azide group, making it suitable for click chemistry applications. This compound is primarily used as a ligand in E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-O-C5-azide is synthesized through a click chemistry modification of thalidomideThis modification allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .
Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques. The process typically includes the following steps:
Preparation of Thalidomide: Thalidomide is synthesized through a series of reactions involving phthalic anhydride and glutamic acid.
Introduction of Azide Group: The azide group is introduced to the thalidomide molecule using azidation reactions, often involving sodium azide and appropriate solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-C5-azide undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Substitution Reactions: The azide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts in the presence of an appropriate solvent such as dimethyl sulfoxide (DMSO) or water.
Substitution Reactions: Sodium azide and other nucleophiles are used under mild conditions to introduce the azide group.
Major Products Formed:
Scientific Research Applications
Thalidomide-O-C5-azide has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as IKZF1 and IKZF3 . The compound’s azide group allows it to participate in click chemistry reactions, facilitating the synthesis of PROTACs and other conjugates .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other conditions.
Uniqueness of Thalidomide-O-C5-azide: this compound is unique due to its azide group, which enables it to undergo CuAAC reactions. This property makes it highly valuable in the synthesis of PROTACs and other conjugates, providing a versatile tool for chemical biology and medicinal chemistry research .
Properties
Molecular Formula |
C18H19N5O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N5O5/c19-22-20-9-2-1-3-10-28-13-6-4-5-11-15(13)18(27)23(17(11)26)12-7-8-14(24)21-16(12)25/h4-6,12H,1-3,7-10H2,(H,21,24,25) |
InChI Key |
GQFFVQOOOJFWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















